An In-depth Technical Guide to the Chemical Properties of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide
An In-depth Technical Guide to the Chemical Properties of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and practical insights into the handling and study of this compound.
Introduction and Chemical Identity
N-(4-fluorophenyl)-2-piperazin-1-ylacetamide is a synthetic organic compound featuring a fluorophenyl group, an acetamide linker, and a piperazine moiety. This structural combination is of significant interest in medicinal chemistry due to the prevalence of these functional groups in a wide range of biologically active molecules. The fluorophenyl group can enhance metabolic stability and receptor binding affinity, while the piperazine ring is a common pharmacophore in centrally active agents.
Table 1: Core Chemical Identifiers [1]
| Identifier | Value |
| IUPAC Name | N-(4-fluorophenyl)-2-piperazin-1-ylacetamide |
| CAS Number | 256943-82-5 |
| Molecular Formula | C₁₂H₁₆FN₃O |
| Molecular Weight | 237.27 g/mol |
| Canonical SMILES | C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)N |
| InChI Key | ICEIGLHBKQEEMG-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide is typically achieved through a two-step process. This involves the initial formation of a haloacetamide intermediate, followed by nucleophilic substitution with piperazine. To prevent undesired side reactions, such as double alkylation of the piperazine, a protection-deprotection strategy is often employed.
Synthesis of Intermediate: 2-chloro-N-(4-fluorophenyl)acetamide
The precursor, 2-chloro-N-(4-fluorophenyl)acetamide, is synthesized by the acylation of 4-fluoroaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide [2]
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Reaction Setup: A solution of 4-fluoroaniline (1 equivalent) and a suitable base, such as triethylamine (1 equivalent), is prepared in an appropriate aprotic solvent (e.g., toluene, dichloromethane) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. The mixture is cooled in an ice bath.
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Addition of Chloroacetyl Chloride: Chloroacetyl chloride (1 equivalent) is added dropwise to the cooled solution over a period of 30 minutes to control the exothermic reaction.
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Reaction: The reaction mixture is stirred at room temperature for several hours (typically 4 hours) to ensure complete conversion.
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Work-up: The resulting precipitate (triethylamine hydrochloride) is removed by filtration. The organic filtrate is washed sequentially with water, a mild acid (e.g., dilute HCl), and brine.
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Isolation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude 2-chloro-N-(4-fluorophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.
Synthesis of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide
The final product is obtained by the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with piperazine. A common challenge in this step is the potential for the chloroacetamide to react with both nitrogen atoms of piperazine. To achieve mono-substitution, a protecting group strategy is advisable.
Experimental Protocol: Boc-Protected Route
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Reaction of Intermediate with Boc-Piperazine: 2-chloro-N-(4-fluorophenyl)acetamide (1 equivalent) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). To this solution, tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 2-3 equivalents) are added.
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Reaction Conditions: The mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Isolation of Protected Product: Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product or to facilitate extraction with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried, and concentrated to yield crude N-(4-fluorophenyl)-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetamide.
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Purification of Protected Product: The crude material is purified by column chromatography on silica gel.
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Boc Deprotection: The purified Boc-protected compound is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at room temperature.
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Isolation of Final Product: After the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield N-(4-fluorophenyl)-2-piperazin-1-ylacetamide. The product can be further purified by recrystallization or chromatography.
Physicochemical Properties
The physicochemical properties of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide are crucial for its handling, formulation, and pharmacokinetic behavior.
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 237.27 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 44.4 Ų |
| Heavy Atom Count | 17 |
| Complexity | 248 |
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorophenyl ring, the methylene protons of the acetamide linker, and the methylene protons of the piperazine ring. The amide proton will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the fluorophenyl ring (with C-F coupling), the carbonyl carbon of the acetamide, and the carbons of the piperazine ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (237.27 g/mol ). Fragmentation patterns would likely involve cleavage of the acetamide bond and fragmentation of the piperazine ring.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine and amide, C=O stretching of the amide, and C-F stretching of the fluorophenyl group.
Pharmacological and Toxicological Profile
Potential Pharmacological Activity
The pharmacological profile of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide has not been extensively reported in the public domain. However, based on its structural motifs, it can be hypothesized to interact with biological targets where similar compounds have shown activity. For instance, many phenylpiperazine derivatives exhibit affinity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors. The acetamide moiety is also present in numerous compounds with diverse biological activities. Therefore, this compound could be a candidate for screening in assays related to central nervous system disorders.
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(4-fluorophenyl)-2-piperazin-1-ylacetamide is associated with the following hazard statements:
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H302: Harmful if swallowed[1]
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H315: Causes skin irritation[1]
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H318: Causes serious eye damage[1]
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H335: May cause respiratory irritation[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Analytical Methods
The quantification of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide in various matrices, such as reaction mixtures or biological samples, can be achieved using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the analysis of this compound.
Table 3: General HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the fluorophenyl chromophore (typically around 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Method development would be required to optimize the mobile phase composition for adequate retention and resolution from any impurities or other components in the sample. For trace analysis of the piperazine moiety, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection sensitivity.[2]
Conclusion and Future Directions
N-(4-fluorophenyl)-2-piperazin-1-ylacetamide is a compound with a chemical structure that suggests potential for biological activity, particularly in the area of neuropharmacology. This guide has outlined its chemical identity, plausible synthetic routes, and key physicochemical and safety considerations. Further research is warranted to experimentally determine its spectroscopic and physicochemical properties, as well as to explore its pharmacological and toxicological profiles. The synthetic and analytical methods described herein provide a solid foundation for researchers and drug development professionals to undertake such investigations.
References
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Kang, S.-s., Zeng, H.-s., Li, H.-l., & Wang, H.-b. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. [Link]
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PubChem. (n.d.). N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
